Methyl 2-(chlorosulfonyl)-3-methylbenzoate
Overview
Description
Methyl 2-(chlorosulfonyl)-3-methylbenzoate: is an organic compound characterized by the presence of a chlorosulfonyl group attached to a methylbenzoate structure. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals, dyes, and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-(chlorosulfonyl)-3-methylbenzoate typically involves the chlorosulfonation of methyl 3-methylbenzoate. The reaction is carried out using chlorosulfonic acid as the sulfonating agent. The process involves the following steps:
Diazotization Reaction: The starting material, methyl 3-methylbenzoate, undergoes diazotization in the presence of sodium nitrite and hydrochloric acid.
Sulfonylation Reaction: The diazonium salt formed is then treated with chlorosulfonic acid to introduce the chlorosulfonyl group.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of cupric chloride as a catalyst and sodium hypochlorite as a chlorine oxidant. This method enhances the reaction efficiency and reduces the production of by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chlorosulfonyl)-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates.
Reduction Reactions: The compound can be reduced using reducing agents like tin(II) chloride to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine in solvents like acetone.
Reduction Reactions: Conducted using tin(II) chloride in aqueous or alcoholic media.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by reduction reactions.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-3-methylbenzoate has several applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)-3-methylbenzoate involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamides and sulfonates, where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
Methyl 2-(chlorosulfonyl)benzoate: Similar structure but lacks the methyl group at the 3-position.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a benzoxazolinone ring instead of a benzoate structure.
Uniqueness: Methyl 2-(chlorosulfonyl)-3-methylbenzoate is unique due to the presence of both the chlorosulfonyl and methyl groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-4-3-5-7(9(11)14-2)8(6)15(10,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNFOAXNTIGWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00888926 | |
Record name | Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00888926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126535-26-0 | |
Record name | Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126535-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126535260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00888926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chlorosulfonyl-3-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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